N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide” is a compound that falls under the category of quinolinyl-pyrazoles . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells .
Synthesis Analysis
The synthesis of quinolinyl-pyrazoles involves several steps. The corresponding acids undergo condensation and hydrolysis, followed by cyclization to produce pyrazoloquinolines. These pyrazoloquinolines are then substituted to yield the final compound . Another method involves the Williamson-type reaction of two fragments, forming an intermediate in the first step. This intermediate then undergoes intramolecular nucleophilic cyclization with the participation of the N atom and the ester C=O group to form a five-membered cyclic system .Mechanism of Action
Target of Action
Compounds of the 1h-pyrazolo[3,4-b]quinoline class have been shown to have biological activity, suggesting they interact with specific cellular targets .
Biochemical Pathways
1h-pyrazolo[3,4-b]quinolines have been studied for over 100 years, and their synthesis methods, including friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis, are well-documented .
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide in lab experiments is its well-established synthesis method, which allows for the production of pure this compound in large quantities. This compound is also relatively stable and can be stored for long periods without degradation. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, this compound has not been extensively studied in animal models, and further research is needed to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide research. One area of research is the development of new this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In addition, further research is needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, studies on the safety and efficacy of this compound in animal models and clinical trials are needed to determine its potential as a new drug candidate.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. The synthesis of this compound is well-established, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. The mechanism of action of this compound is not fully understood, but it is believed to act through multiple pathways. This compound has several advantages and limitations for lab experiments, and there are several future directions for this compound research. Overall, this compound is a promising candidate for the development of new drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide involves the reaction of 1-butyl-1H-pyrazolo[3,4-b]quinoline-3-carboxylic acid with cyclohexylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound. The synthesis of this compound has been reported in several research articles and is a well-established method.
Scientific Research Applications
N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make this compound a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-2-3-13-25-20-17(14-16-11-7-8-12-18(16)22-20)19(24-25)23-21(26)15-9-5-4-6-10-15/h7-8,11-12,14-15H,2-6,9-10,13H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXJDHGXXIJQTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.